molecular formula C18H24N2O3S B2750008 7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one CAS No. 898423-37-5

7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one

Cat. No. B2750008
CAS RN: 898423-37-5
M. Wt: 348.46
InChI Key: PLUNXILXAWVPCR-UHFFFAOYSA-N
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Description

7-(Azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as ATS-3 and is a tricyclic lactam derivative. The purpose of 3.1.05,13]trideca-5,7,9(13)-trien-2-one.

Scientific Research Applications

Synthetic Methodologies

Research into similar compounds has focused on developing efficient synthetic routes for complex tricyclic structures, often derived from biomass or simple starting materials. For instance, a study detailed an environmentally benign, transition-metal-free synthesis of tricyclic compounds from levulinic acid, highlighting the interest in sustainable chemistry and the utility of these compounds in further synthetic applications (Jha, Naidu, & Abdelkhalik, 2013).

Medicinal Chemistry

Compounds with tricyclic and related structures have been explored for their antitumor and antimicrobial properties. The synthesis and evaluation of various derivatives for their biological activities demonstrate the ongoing efforts to discover new therapeutic agents (Stevens et al., 1984). Another study highlighted the antimicrobial activities of spiro thiazolinone derivatives, indicating the potential of such compounds in addressing microbial resistance (Patel & Patel, 2015).

Ionic Liquids and Green Chemistry

The synthesis of azepanium ionic liquids from azepane showcases the application of seven-membered ring compounds in creating new materials with potential uses in green chemistry and industrial applications. These ionic liquids have been studied for their physical properties and potential as environmentally friendly solvents or electrolytes (Belhocine et al., 2011).

Heterocyclic Chemistry

Research has also focused on the synthesis of novel heterocyclic compounds through transformations involving seven-membered rings. These studies contribute to the development of new methodologies in organic synthesis and the exploration of heterocyclic compounds for various applications, including drug discovery and material science (Schurgers et al., 2014).

Future Directions

: D’Souza, K., Syeda, A., Khatal, P., Sathyanarayana, M. B., & Vasantharaju, S. G. (2018). Stability Indicating Assay Method Development and Validation for Simultaneous Estimation of Ofloxacin and Ornidazole by RP-HPLC in Bulk: An Application to Tablet Formulation and Dissolution Studies. Indian Journal of Pharmaceutical Education and Research, 55(2), 607–615. Link

: Image of Ofloxacin and Ornidazole structures from D’Souza et al. (2018).

: Alfa Chemistry. (n.d.). 1,3,3a1,4,6,7,9-Heptaazaphenalene-2,5,8-triol. [Link](https://mof.alfa-chemistry.com/product/1-3-3a

properties

IUPAC Name

7-(azepan-1-ylsulfonyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-17-8-7-15-13-16(12-14-6-5-11-20(17)18(14)15)24(22,23)19-9-3-1-2-4-10-19/h12-13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUNXILXAWVPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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